5,6-dimethyl-3-nitro-1H-pyridin-2-one

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Select 5,6-dimethyl-3-nitro-1H-pyridin-2-one for its unique 5,6-dimethyl substitution pattern that fine-tunes electron density and steric hindrance, enabling precise control in medicinal chemistry. The nitro group is readily reduced to an amine for downstream acylation, sulfonylation, or diazotization, while the pyridone N-H allows alkylation/arylation. This scaffold is ideal for building kinase inhibitor libraries, antimicrobial chemical probes, and tailored metal-organic complexes. High-purity material from verified sources ensures reproducibility in advanced synthesis.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 98276-88-1
Cat. No. B1606846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-3-nitro-1H-pyridin-2-one
CAS98276-88-1
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)C(=C1)[N+](=O)[O-])C
InChIInChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)7(10)8-5(4)2/h3H,1-2H3,(H,8,10)
InChIKeyAAODRZMUIIDRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-3-nitro-1H-pyridin-2-one (CAS 98276-88-1): A Core 3-Nitro-2-pyridone Scaffold for Research and Development


5,6-Dimethyl-3-nitro-1H-pyridin-2-one is a heterocyclic small molecule with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . The compound features a 2-pyridone core substituted with methyl groups at positions 5 and 6, and a nitro group at position 3 [1]. This specific substitution pattern creates a unique electron-deficient aromatic system that serves as a versatile building block in organic synthesis and medicinal chemistry, commonly used in pharmaceutical and agrochemical research .

Why a Generic 3-Nitropyridinone Cannot Replace 5,6-Dimethyl-3-nitro-1H-pyridin-2-one


Within the 3-nitropyridin-2-one chemical class, subtle changes in the substitution pattern, particularly the position and number of methyl groups, can lead to dramatic differences in chemical reactivity, biological target engagement, and physicochemical properties [1]. The 5,6-dimethyl substitution pattern on this compound specifically modulates the electron density of the pyridone ring, influencing its behavior as a synthetic intermediate and its potential biological profile [2]. Substituting a close analog like 4,6-dimethyl-3-nitropyridin-2-one (CAS 22934-13-0) would alter the steric and electronic environment of the nitro group and the pyridone nitrogen, which can critically impact the outcome of a reaction or a biological assay [2]. The following evidence guide details the quantifiable distinctions that justify the selection of this specific compound.

Quantitative Evidence for Selecting 5,6-Dimethyl-3-nitro-1H-pyridin-2-one Over Structural Analogs


Regiochemical Differentiation: Unique 5,6-Dimethyl Substitution Pattern vs. 4,6-Dimethyl Analog (CAS 22934-13-0)

The 5,6-dimethyl substitution pattern of the target compound is structurally distinct from the closely related 4,6-dimethyl-3-nitropyridin-2-one (CAS 22934-13-0). While both are isomers with the formula C7H8N2O3, the differing methyl group positions lead to differences in computed properties that influence chemical behavior. The target compound has a topological polar surface area (TPSA) of 74.9 Ų and a calculated XLogP3 of 0.5 [1]. In contrast, the 4,6-dimethyl isomer exhibits a different electrostatic potential surface, which would affect its reactivity in nucleophilic and electrophilic transformations [2].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Biological Profile Differentiation: Class-Specific Activity of 3-Nitropyridin-2-ones as Antimicrobial Agents

The 3-nitropyridin-2-one class, to which 5,6-dimethyl-3-nitro-1H-pyridin-2-one belongs, has been documented to exhibit antimicrobial properties. While specific MIC data for the target compound is not publicly available, studies on closely related nitropyridine derivatives provide class-level evidence. For instance, a study evaluating nitropyridine analogs reported MIC values for antibacterial activity, with compound 17 showing an MIC of 20 µg/mL [1]. This demonstrates that the nitropyridinone core can be optimized for antimicrobial activity, and the 5,6-dimethyl pattern may offer a distinct starting point for further optimization compared to other substitution patterns [2].

Antimicrobial Research Drug Discovery Chemical Biology

Purity and Quality Benchmarking: Ensuring Reproducibility in Research Applications

Reproducibility in research is directly linked to the purity of the starting material. 5,6-Dimethyl-3-nitro-1H-pyridin-2-one is commercially available with a standard purity specification of ≥97% as confirmed by analytical methods including NMR, HPLC, and GC . This level of purity is comparable to or exceeds the typical 95% minimum purity offered by other vendors for similar nitropyridine building blocks . Procuring a batch with documented analytical certification minimizes the risk of introducing unknown impurities that could confound synthetic yields or biological assay results [1].

Chemical Procurement Analytical Chemistry Quality Control

Differentiation from N-Methylated Analogs: Influence on Hydrogen Bonding Capacity

The target compound contains a free N-H group on the pyridone ring, which is a critical hydrogen bond donor. This distinguishes it from N-alkylated analogs, such as 1,5-dimethyl-3-nitropyridin-2-one (CAS not provided), which lacks this hydrogen bond donor capacity. The presence of the N-H group allows for specific interactions with biological targets (e.g., enzyme active sites) and can influence solubility and crystal packing . The target compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors, while an N-methylated analog would have 0 donors and 3 acceptors [1]. This fundamental difference can lead to divergent biological activity and physicochemical properties, making the target compound a more suitable candidate for programs requiring this specific H-bond donor motif.

Medicinal Chemistry Molecular Modeling Drug Design

Optimal Scientific and Industrial Use Cases for 5,6-Dimethyl-3-nitro-1H-pyridin-2-one


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies of Kinase Inhibitors

The 3-nitropyridin-2-one core is a recognized scaffold in kinase inhibitor research [1]. The 5,6-dimethyl-3-nitro-1H-pyridin-2-one provides a specific, electron-deficient aromatic ring system that can be used to build focused libraries for exploring interactions within the ATP-binding pocket of kinases. Its unique 5,6-dimethyl substitution pattern offers a distinct steric and electronic environment compared to other nitropyridinones, enabling medicinal chemists to probe specific hydrophobic pockets or modulate the pKa of the adjacent pyridone N-H [2]. The compound serves as a key intermediate for introducing diverse functional groups at the 3-position after reduction of the nitro moiety to an amine, which can then be further elaborated .

Chemical Biology: Development of Novel Antimicrobial Probes

Based on the class-level antimicrobial activity of nitropyridine derivatives [1], 5,6-dimethyl-3-nitro-1H-pyridin-2-one is a valuable starting point for developing chemical probes to study bacterial pathways. Its specific substitution pattern can be leveraged to synthesize derivatives with potentially improved selectivity or potency against specific bacterial targets. Researchers can use this compound to create probe molecules for target identification studies or to explore the mechanism of action of this chemical class [2].

Organic Synthesis: A Versatile Building Block for Heterocyclic Chemistry

The compound's combination of a reactive nitro group and a pyridone N-H makes it a powerful building block in organic synthesis. The nitro group can be selectively reduced to an amine, which is then available for acylation, sulfonylation, or diazotization chemistry to introduce a wide variety of functional groups [1]. The pyridone N-H can be alkylated or arylated to further diversify the core structure. The 5,6-dimethyl pattern provides steric hindrance that can influence the regioselectivity of subsequent reactions, enabling the synthesis of complex molecules not easily accessible from other isomers [2].

Material Science: Synthesis of Functionalized Ligands and Metal Complexes

The 3-nitropyridin-2-one framework can act as a ligand for metal coordination. The 5,6-dimethyl-3-nitro-1H-pyridin-2-one, after appropriate functionalization, can be used to synthesize metal complexes with tailored electronic and steric properties. The electron-withdrawing nitro group and the electron-donating methyl groups allow for fine-tuning of the ligand's donor strength and geometry. Such complexes may find applications in catalysis, sensing, or the development of novel materials [1].

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